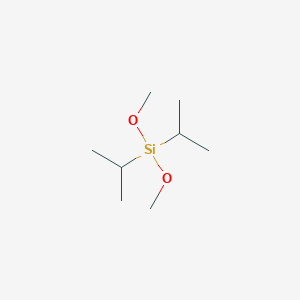

Diisopropyldimethoxysilane

Cat. No. B091332

Key on ui cas rn:

18230-61-0

M. Wt: 176.33 g/mol

InChI Key: VHPUZTHRFWIGAW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04958041

Procedure details

Under an inert gas, 24.2 g magnesium chips (1.0 mol) were combined with about 20 ml methyl-tert-butylether, an iodine crystal and 3.1 g 2-chloropropane (0.04 mol). To start the reaction a solution of 61.9 g tetramethoxysilane (0.41 mol) and 75.4 g 2-chloropropane (0.96 mol) in 140 ml methyl-tert-butylether was added dropwise, with stirring, to the first mixture at a rate to maintain a moderate reflux. After addition of the solution, the reaction was allowed to reflux for six more hours. After cooling the reaction mixture, 6.0 g methanol (0.19 mol) was added, the mixture was stirred for a few minutes and then the resulting precipitate was removed by filtration. After washing the filter cake with several portions of methyl-tert-butylether, the solvent was distilled from the combined filtrates. The remaining residue consisted of 70.5 g diisopropyldimethoxysilane (98% of the theoretical yield) which had a purity of 98% according to GC. Triisopropylmethoxysilane was not detected by GC.

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.ClC(C)C.[CH3:8][O:9][Si](OC)(OC)OC.CO.C([Si:22]([CH:28]([CH3:30])[CH3:29])([CH:25]([CH3:27])[CH3:26])[O:23][CH3:24])(C)C>COC(C)(C)C>[CH:25]([Si:22]([CH:28]([CH3:30])[CH3:29])([O:9][CH3:8])[O:23][CH3:24])([CH3:27])[CH3:26]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

24.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

3.1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

61.9 g

|

|

Type

|

reactant

|

|

Smiles

|

CO[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

75.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)C

|

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[Si](OC)(C(C)C)C(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to the first mixture at a rate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a moderate reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for six more hours

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for a few minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting precipitate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the filter cake with several portions of methyl-tert-butylether

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled from the combined filtrates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

theoretical yield) which

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)[Si](OC)(OC)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |